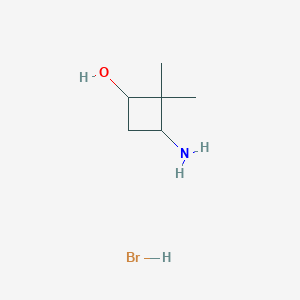

3-Amino-2,2-dimethylcyclobutanol hydrobromide

Description

3-Amino-2,2-dimethylcyclobutanol hydrobromide is a bicyclic amino alcohol salt characterized by a cyclobutanol core substituted with two methyl groups at the 2-position and an amino group at the 3-position. The hydrobromide salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

3-amino-2,2-dimethylcyclobutan-1-ol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.BrH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRRYYXMRJMEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)N)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethylcyclobutanol hydrobromide typically involves the reaction of 2,2-dimethylcyclobutanone with ammonia or an amine source in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-50°C. The product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-2,2-dimethylcyclobutanol hydrobromide may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylcyclobutanol hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

3-Amino-2,2-dimethylcyclobutanol hydrobromide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylcyclobutanol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-amino-2,2-dimethylcyclobutanol hydrobromide with three analogous compounds based on molecular structure, physicochemical properties, and applications.

Structural and Physicochemical Properties

*Note: The molecular formula and molar mass of 3-amino-2,2-dimethylcyclobutanol hydrobromide are calculated based on its structure.

- Cyclobutanol vs.

- Salt Form : Hydrobromide salts (e.g., target compound, galantamine hydrobromide) generally exhibit higher molar masses and altered solubility profiles compared to hydrochlorides due to bromine’s larger atomic radius .

- Purity and Storage: Amino alcohol hydrobromides like the target compound and galantamine hydrobromide are typically stored at room temperature in sealed containers to prevent hygroscopic degradation .

Key Differentiators and Limitations

- Data Gaps : Direct experimental data on the target compound’s solubility, stability, and bioactivity are sparse, necessitating extrapolation from related salts .

- Industrial Relevance : Unlike galantamine hydrobromide, which is pharmacopeial-grade, the target compound remains primarily a research tool, reflecting its early-stage development status .

Biological Activity

3-Amino-2,2-dimethylcyclobutanol hydrobromide is a compound with the molecular formula C6H14BrNO. It features a unique cyclobutane ring structure that contributes to its biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

- IUPAC Name : 3-amino-2,2-dimethylcyclobutan-1-ol; hydrobromide

- Molecular Weight : 201.09 g/mol

- Appearance : White to yellow solid

The biological activity of 3-Amino-2,2-dimethylcyclobutanol hydrobromide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of amino and hydroxyl groups facilitates hydrogen bonding and other interactions that can modulate the activity of these targets. This compound is believed to influence various biochemical pathways, although detailed pathways remain to be fully elucidated.

Biological Activity

Research indicates that 3-Amino-2,2-dimethylcyclobutanol hydrobromide exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could be beneficial in therapeutic contexts.

- Protein Binding : Its ability to bind to proteins suggests potential roles in drug delivery systems and therapeutic applications.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways | |

| Protein Binding | Binds to proteins, potentially enhancing drug delivery | |

| Antimicrobial | Exhibits activity against certain bacterial strains |

Case Studies

Several studies have explored the effects of 3-Amino-2,2-dimethylcyclobutanol hydrobromide in various biological contexts:

-

Case Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effect of the compound on a specific enzyme related to metabolic disorders.

- Findings : The study found significant inhibition, suggesting potential for therapeutic use in managing metabolic conditions.

-

Case Study on Protein Interaction :

- Objective : To assess the binding affinity of the compound with target proteins.

- Findings : Results indicated strong binding affinity, which may enhance its effectiveness as a drug delivery agent.

-

Antimicrobial Activity Study :

- Objective : To determine the antimicrobial properties against various bacterial strains.

- Findings : The compound demonstrated notable activity against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.

Research Applications

3-Amino-2,2-dimethylcyclobutanol hydrobromide has diverse applications in scientific research:

- Chemistry : Used as a building block in synthesizing more complex molecules.

- Biology : Investigated for its role in enzyme inhibition and protein interactions.

- Pharmaceutical Development : Potential applications in drug formulation due to its binding properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.